molecular formula C21H16N4O3S B2422106 (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 685106-25-6

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2422106
CAS RN: 685106-25-6
M. Wt: 404.44
InChI Key: GHQKNNJQJYREPE-WSDLNYQXSA-N
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Description

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione is involved in various synthesis processes and structural analyses. For instance, its analogs have been synthesized through multicomponent reactions, like the Aldol–Michael addition reactions, to yield high-purity compounds. The molecular structure of these compounds was confirmed using methods such as spectroscopic methods and X-ray crystallography, demonstrating the compound's potential in facilitating the synthesis and structural elucidation of complex molecules (Barakat et al., 2016).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, the compound and its derivatives have shown significance. They have been utilized as key intermediates in the synthesis of various pharmacologically active molecules. For instance, substituted pyrimidine and imidazole derivatives have been synthesized using this compound as a precursor. These synthesized compounds have been evaluated for their anti-inflammatory and analgesic activities, with some showing significant effects. This indicates the compound's utility in the design and synthesis of new therapeutic agents (Nofal et al., 2011).

Chemical Properties and Reactions

The compound also plays a crucial role in understanding chemical properties and reaction mechanisms. Studies involving its derivatives have provided insights into reaction dynamics and mechanisms. For instance, the synthesis of thietanyl-substituted pyrimidine-2,4(1H,3H)-diones involves reactions that have been analyzed using various computational methods, shedding light on the alkylation process at specific atoms of the pyrimidine ring. This contributes to a deeper understanding of the compound's chemical behavior and its potential applications in synthetic chemistry (Kataev et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid with 2,5-diphenylthiazol-4-carboxaldehyde, followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine-5-carboxylic acid", "2,5-diphenylthiazol-4-carboxaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid with 2,5-diphenylthiazol-4-carboxaldehyde in the presence of a suitable condensing agent such as EDCI or DCC to yield the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product, (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

685106-25-6

Product Name

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione

Molecular Formula

C21H16N4O3S

Molecular Weight

404.44

IUPAC Name

5-[(E)-(2,5-diphenyl-1,3-thiazol-4-yl)iminomethyl]-6-hydroxy-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C21H16N4O3S/c1-25-20(27)15(18(26)24-21(25)28)12-22-17-16(13-8-4-2-5-9-13)29-19(23-17)14-10-6-3-7-11-14/h2-12,27H,1H3,(H,24,26,28)/b22-12+

InChI Key

GHQKNNJQJYREPE-WSDLNYQXSA-N

SMILES

CN1C(=C(C(=O)NC1=O)C=NC2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O

solubility

not available

Origin of Product

United States

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